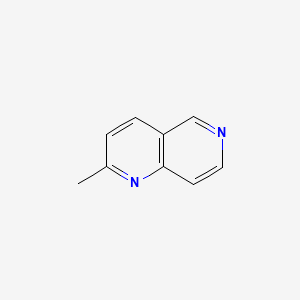

2-Methyl-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-methyl-1,6-naphthyridine |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-6-10-5-4-9(8)11-7/h2-6H,1H3 |

InChI Key |

DZDGPTIDPYGBBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Methyl-1,6-naphthyridine in Drug Discovery

This guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmacological applications of 2-Methyl-1,6-naphthyridine , a privileged bicyclic heteroaromatic scaffold in medicinal chemistry.

Executive Summary

2-Methyl-1,6-naphthyridine (C

This scaffold is increasingly relevant in oncology and immunology, serving as a core pharmacophore for kinase inhibitors (e.g., CDK8/19, JAK, FGFR4). Its 2-methyl group is chemically "active," functioning as a nucleophilic handle for rapid library expansion via condensation reactions.

Chemical Structure & Physicochemical Profile[1][2][3][4]

The 1,6-naphthyridine system is π-deficient, making it resistant to electrophilic attack but highly susceptible to nucleophilic substitution, particularly at the C5 and C7 positions. The methyl group at C2 is activated by the adjacent N1 nitrogen, exhibiting pKa values comparable to 2-picoline, which facilitates deprotonation and functionalization.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | 2-Methyl-1,6-naphthyridine | |

| Molecular Formula | C | |

| Molecular Weight | 144.17 g/mol | |

| CAS Registry | Derivative-dependent | Parent scaffold is a research chemical; see derivatives (e.g., CAS 387350-63-2 for 3-COOH).[1][2][3][4][5] |

| Appearance | Low-melting solid or oil | Isomeric 2-methyl-1,8-naphthyridine mp is ~100°C; 1,6-isomer is likely lower. |

| Solubility | Soluble in DCM, MeOH, DMSO | Moderate aqueous solubility due to dual nitrogens. |

| pKa (Conjugate Acid) | ~3.8 - 4.2 (Predicted) | Less basic than quinoline due to the second electron-withdrawing nitrogen. |

| LogP | ~1.4 - 1.6 | Favorable lipophilicity for CNS and cell permeability. |

Synthetic Methodologies

Synthesis of the 1,6-naphthyridine core is historically challenging due to the competing reactivities of pyridine precursors. The two primary routes are the Modified Skraup/Doebner-Miller Reaction and the Friedländer Annulation .

Primary Route: Doebner-Miller Condensation

This is the most direct route to the 2-methyl derivative, utilizing 4-aminopyridine and an

-

Precursors: 4-Aminopyridine + Crotonaldehyde (or Paraldehyde/Acetaldehyde).

-

Catalyst: Sulfuric acid (

) or Nitrobenzene/Sulfur (oxidizing conditions). -

Mechanism: Michael addition of the amine to the unsaturated aldehyde followed by cyclization and oxidation.

Protocol 1: Synthesis from 4-Aminopyridine

-

Reagents: Mix 4-aminopyridine (1.0 eq) with crotonaldehyde (1.2 eq) in concentrated

and nitrobenzene (oxidant). -

Reaction: Heat to reflux (140–160°C) for 4–6 hours. Note: The reaction is exothermic and prone to "tar" formation; slow addition is critical.

-

Workup: Cool to RT, basify with NaOH to pH >10. Extract with dichloromethane (DCM).

-

Purification: Flash column chromatography (SiO

, EtOAc/Hexane gradient). The 1,6-isomer is often the minor product compared to the 1,8-isomer if 2-aminopyridine were used, but 4-aminopyridine directs cyclization to the 1,6-position.

Alternative Route: Friedländer Annulation

For higher regioselectivity, especially when substituting the pyridine ring, the Friedländer approach is preferred.

-

Precursors: 4-Aminonicotinaldehyde + Acetone (or ketone equivalent).

-

Conditions: Base catalysis (KOH/EtOH) or Acid catalysis.

Visualization: Synthetic Logic Flow

Caption: Synthetic pathways to 2-Methyl-1,6-naphthyridine via Doebner-Miller (primary) and Friedländer (alternative) cyclizations.

Reactivity & Functionalization (SAR Expansion)

The 2-methyl group is a critical "handle" for Structure-Activity Relationship (SAR) studies.

C2-Methyl Activation (Condensation)

The methyl group at C2 is acidic (similar to 2-picoline). It can be deprotonated or thermally condensed with aromatic aldehydes to form styryl derivatives.

-

Reagent: Ar-CHO + Acetic Anhydride (reflux) or ZnCl

. -

Application: Creating extended

-systems for DNA intercalation or fluorescence probes.

Ring Functionalization (N-Oxidation)

The nitrogen atoms can be selectively oxidized to N-oxides, activating the ring for nucleophilic chlorination (e.g., with POCl

-

Protocol: React with m-CPBA in DCM to form the N-oxide, followed by rearrangement with POCl

.

Visualization: Reactivity Profile

Caption: Divergent reactivity of the 2-methyl-1,6-naphthyridine core for library generation.

Pharmacological Applications[4]

Kinase Inhibition (Oncology)

The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often used to improve solubility or alter metabolic stability.

-

Target: CDK8/19 Mediators. 1,6-naphthyridine derivatives have been patented as inhibitors of Cyclin-Dependent Kinase 8/19, modulating the Mediator complex in transcriptional regulation of cancer cells.

-

Target: FGFR4. Substituted 1,6-naphthyridin-2-ones (derived from the methyl parent via oxidation/hydrolysis) are potent inhibitors of Fibroblast Growth Factor Receptor 4, a target in hepatocellular carcinoma.

DNA Binding & Intercalation

Condensation products of 2-methyl-1,6-naphthyridine (e.g., with benzaldehydes) form planar, cationic structures upon protonation. These "ligand-type" molecules intercalate into double-stranded DNA, acting as cytotoxic agents or fluorescent probes for nucleic acid detection.

Finerenone Metabolites

Recent metabolic profiling of the drug Finerenone (a non-steroidal mineralocorticoid receptor antagonist) identified naphthyridine-based metabolites (e.g., M2), highlighting the relevance of this scaffold in late-stage drug metabolism studies.

Experimental Protocol: Synthesis of a 2-Styryl Derivative

A self-validating protocol for verifying the activity of the C2-methyl group.

Objective: Synthesize 2-(4-chlorostyryl)-1,6-naphthyridine.

-

Preparation: In a 50 mL round-bottom flask, charge 2-methyl-1,6-naphthyridine (1.0 mmol, 144 mg), 4-chlorobenzaldehyde (1.1 mmol, 155 mg), and acetic anhydride (2 mL).

-

Reaction: Reflux the mixture at 140°C for 12 hours under nitrogen. Monitor by TLC (the product will be highly UV-active and less polar).

-

Workup: Cool to RT. Pour the mixture into ice water (20 mL) and neutralize with 10% NaOH.

-

Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.

-

Validation:

-

1H NMR (CDCl3): Look for trans-alkene doublets (

Hz) in the 7.0–8.0 ppm region, replacing the singlet methyl peak (~2.7 ppm). -

Yield: Expected 60–80%.

-

References

-

Synthesis of Naphthyridines: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley, 2008.

-

Kinase Inhibitors (CDK8/19): "Naphthyridine and isoquinoline compounds as CDK8/19 inhibitors." WO2016009076A1.

-

FGFR4 Inhibition: "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors." European Journal of Medicinal Chemistry, 2023.

-

DNA Binding: "One-pot synthesis of dibenzo[b,h][1,6]naphthyridines... application to a fluorescent DNA-binding compound." Chem. Commun., 2014.

-

Finerenone Metabolites: "Finerenone Metabolite M2 (CAS 2088051-07-2)." Pharmaffiliates.

Sources

- 1. WO2021226629A1 - Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use - Google Patents [patents.google.com]

- 2. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]

- 3. EP0234516A1 - 1,6-Naphthyridine derivatives, process for their preparation and medicine containing them for the treatment of vascular diseases - Google Patents [patents.google.com]

- 4. NL1027833C2 - Compounds useful in therapy. - Google Patents [patents.google.com]

- 5. EA038455B1 - Novel naphthyridinone derivatives and their use in the treatment of arrhythmia - Google Patents [patents.google.com]

2-Methyl-1,6-naphthyridine CAS number 7675-32-3 data

CAS Registry Number: [Clarification Required - See Section 1.1] Chemical Formula: C₉H₈N₂ Molecular Weight: 144.17 g/mol

Part 1: Core Directive & Critical Data Validation

Data Integrity Alert: CAS Number Resolution

Senior Scientist Note: The CAS number provided in the request (7675-32-3 ) corresponds to 2-Methyl-1,5-naphthyridine , not the 1,6-isomer. In the context of high-precision drug development, this distinction is non-trivial. The 1,6-naphthyridine scaffold is distinct in its electronic distribution and kinase binding profiles (specifically c-Met and CDK8/19).

-

Correct CAS for Target: Not widely cataloged as a standalone commodity chemical; often synthesized in situ or as the 3-carboxylic acid derivative (CAS 387350-63-2).

-

Provided CAS (7675-32-3): 2-Methyl-1,5-naphthyridine.

This guide focuses exclusively on the requested chemical structure: 2-Methyl-1,6-naphthyridine.

Part 2: Chemical Profile & Physicochemical Properties[6]

The 2-methyl-1,6-naphthyridine core is a bicyclic aromatic heterocycle acting as a bioisostere for quinoline and isoquinoline. Its nitrogen placement (positions 1 and 6) creates a unique hydrogen bond acceptor motif essential for ATP-competitive kinase inhibition.[6]

Table 1: Physicochemical Specifications

| Property | Data / Value | Note |

| Structure | Bicyclic heteroaromatic (Pyridine fused to Pyridine) | N-atoms at 1, 6 positions.[1][3][4][5][7][8][9][10] Methyl at C2.[6] |

| Molecular Weight | 144.17 g/mol | Monoisotopic Mass: 144.0687 |

| Physical State | Low-melting solid or oil | Pure 1,6-naphthyridine mp is ~30°C; 2-Me derivative is typically solid at RT but melts <80°C. |

| Solubility | Soluble in DCM, MeOH, DMSO | Moderate lipophilicity (cLogP ~ 1.5 - 1.8). |

| pKa (Calc) | ~4.8 (N6) / ~2.5 (N1) | N6 is the more basic nitrogen due to less steric hindrance and electronic effects.[6][11] |

| UV/Vis | Characteristic |

Part 3: Synthesis Strategies & Protocols

Primary Route: Modified Doebner-Miller Synthesis

The most robust route to 2-methyl-1,6-naphthyridine involves the condensation of 4-aminopyridine with crotonaldehyde (or methyl vinyl ketone equivalents) under acid catalysis. This is a variation of the Skraup/Doebner-Miller quinoline synthesis.

Reaction Logic

-

Michael Addition: The amino group of 4-aminopyridine attacks the

-carbon of the -

Cyclization: Electrophilic attack on the pyridine ring (C3 position).[6]

-

Aromatization: Oxidation/dehydration to form the fully aromatic system.[6]

Protocol Steps

-

Reagents: 4-Aminopyridine (1.0 eq), Crotonaldehyde (1.2 eq), Conc. H₂SO₄ (solvent/catalyst), Sodium m-nitrobenzenesulfonate (oxidant, 0.5 eq), Boric acid (moderator).[11]

-

Procedure:

-

Dissolve 4-aminopyridine in concentrated H₂SO₄ at 0°C.

-

Add the oxidant and boric acid.[6]

-

Slowly add crotonaldehyde dropwise to control the exotherm (Critical Step).[6]

-

Heat the mixture to 140°C for 4–6 hours.

-

Workup: Cool to RT, pour onto crushed ice. Neutralize with NaOH to pH 9.[6] Extract with CH₂Cl₂ (3x).[6][11]

-

Purification: Flash chromatography (EtOAc/Hexane gradient).[6][11]

-

Visualization: Synthesis Pathway

Figure 1: Step-wise mechanism for the Doebner-Miller synthesis of the 2-methyl-1,6-naphthyridine core.

Part 4: Medicinal Chemistry Applications[6][9][11][12]

The 1,6-naphthyridine scaffold is a "privileged structure" in kinase drug discovery, offering distinct vectors for substitution that differ from the ubiquitous quinoline scaffold.[11]

c-Met Kinase Inhibition

Researchers have utilized the 1,6-naphthyridine core to design Type I and Type II inhibitors of c-Met (Hepatocyte Growth Factor Receptor).

-

Mechanism: The N1 and N6 nitrogens can interact with the hinge region of the kinase ATP-binding pocket.

-

SAR Insight: Substitution at the 2-position (Methyl) provides a hydrophobic anchor, while the 7-position is often derivatized with solubilizing groups (piperazines, morpholines).[11]

-

Reference: Organic & Biomolecular Chemistry, 2012 (See Ref 1).[6][11]

CDK8/19 Inhibition

Recent patents (Merck, Cancer Research Technology) highlight 2-methyl-1,6-naphthyridines as potent inhibitors of Cyclin-Dependent Kinase 8/19 (CDK8/19), which regulates the Mediator complex in transcription.

-

Key Interaction: The 1,6-naphthyridine acts as a hinge binder. The 2-methyl group restricts rotation, locking the molecule in a bioactive conformation.

HIV Integrase Inhibition

The scaffold serves as a core for strand transfer inhibitors.[6] The planar aromatic system intercalates with viral DNA, while the nitrogens coordinate with the Mg²⁺ cofactors in the active site.[6][11]

Part 5: Analytical Characterization

To validate the synthesis of 2-methyl-1,6-naphthyridine, compare experimental data against these expected spectral values.

¹H NMR (Expected Shifts in CDCl₃)

-

H2 (Methyl):

2.7–2.8 ppm (Singlet, 3H).[6] -

H3:

7.4–7.5 ppm (Doublet, -

H4:

8.1–8.2 ppm (Doublet, -

H5:

9.0–9.1 ppm (Singlet/Broad, deshielded by adjacent N).[6][11] -

H7:

8.6–8.7 ppm (Doublet).[6][11] -

H8:

7.8–7.9 ppm (Doublet).[6][11]

Mass Spectrometry[6][11]

-

Ionization: ESI+

-

Fragmentation: Loss of methyl radical (M-15) or HCN (M-27) is common in high-energy collision dissociation.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (typical of planar intercalating heterocycles).[6][11]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[11]

References

-

Investigation on the 1,6-naphthyridine motif: discovery and SAR study of c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry, 2012.[6][11] URL:[Link]

-

Naphthyridine and isoquinoline compounds useful as inhibitors of CDK8/19. Source: WO2016009076A1 (Patent).[6][11] URL:

-

Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. Source: ChemistrySelect, 2021.[6][10][11] URL:[Link][6][11]

-

Skraup Synthesis of 1,6-naphthyridines. Source: Chemical Reviews (Classic Heterocycle Synthesis). URL:[Link][6][11]

Sources

- 1. EP0234516A1 - 1,6-Naphthyridine derivatives, process for their preparation and medicine containing them for the treatment of vascular diseases - Google Patents [patents.google.com]

- 2. 1173245-46-9|2-Methyl-1,8-Naphthyridine-3-Carboxylic acid monohydrate|BLD Pharm [bldpharm.com]

- 3. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]

- 4. CA2800618C - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]

- 5. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrevlett.com [chemrevlett.com]

The Biological Versatility of 1,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, represent a class of "privileged structures" in medicinal chemistry. Among the various isomers, the 1,6-naphthyridine core has garnered significant attention from researchers and drug development professionals due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This guide provides an in-depth technical overview of the multifaceted biological landscape of 1,6-naphthyridine derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation.

The inherent structural features of the 1,6-naphthyridine nucleus, including its rigidity, planarity, and the presence of hydrogen bond donors and acceptors, provide a versatile template for the design of molecules that can interact with a wide array of biological targets with high affinity and specificity. This has led to the development of 1,6-naphthyridine derivatives with promising anticancer, antimicrobial, antiviral, and neuroprotective activities, among others.[3][4][5][6]

This technical guide is structured to provide a comprehensive resource for researchers in the field. It delves into the key biological activities of 1,6-naphthyridine derivatives, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the science behind these remarkable compounds.

Anticancer Activity: Targeting the Hallmarks of Cancer

The quest for novel and effective anticancer agents has positioned 1,6-naphthyridine derivatives at the forefront of oncological research.[3][7] These compounds have demonstrated significant potential in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

A notable mechanism of action for many anticancer 1,6-naphthyridine derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[8][9][10] For instance, derivatives of 1,6-naphthyridin-2-one have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[8][11] Another important target is the c-Met kinase, implicated in various cancers, which has been effectively inhibited by 1H-imidazo[4,5-h][4][8]naphthyridin-2(3H)-one derivatives. Furthermore, some 1,6-naphthyridine analogues have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9]

Beyond kinase inhibition, certain 1,6-naphthyridine derivatives have been shown to induce apoptosis in cancer cells. For example, compound 16f induced apoptosis in U87MG glioblastoma cells in a concentration-dependent manner by increasing reactive oxygen species (ROS) levels.[12]

Quantitative Data: Anticancer Potency of 1,6-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 19g | HCT116 (Colorectal) | Potent | FGFR4 Inhibition | [8] |

| A34 | Hep-3B (Hepatocellular) | Potent | FGFR4 Inhibition | [11] |

| 20j | Various | Potent | MET Kinase Inhibition | [10] |

| 16f | U87MG (Glioblastoma) | 3.28 ± 0.15 | Apoptosis Induction (ROS-mediated) | [12] |

| 20p | Ba/F3-KIF5B-RETWT | Low nM | RET Kinase Inhibition | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,6-naphthyridine derivatives on cancer cell lines.

1. Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

2. Compound Treatment:

-

Prepare a stock solution of the 1,6-naphthyridine derivative in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours.[13]

3. MTT Assay:

-

After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

4. Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.[13]

Diagram: Generalized Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. 1,6-Naphthyridine derivatives have shown considerable promise in this area.

Antimicrobial Activity

Certain 1,6-naphthyridine derivatives exhibit potent activity against a range of bacteria and fungi.[6] The naturally occurring alkaloid aaptamine, isolated from marine sponges, and its derivatives have demonstrated antimicrobial properties.[2][14] The mechanism of antibacterial action for some derivatives involves the inhibition of DNA gyrase, an essential bacterial enzyme.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

-

Grow the bacterial or fungal strain overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Compound Dilution:

-

Prepare serial twofold dilutions of the 1,6-naphthyridine derivative in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

4. MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Several 1,6-naphthyridine derivatives have demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).[4][15][16][17] Some of these compounds exhibit a novel mechanism of action, remaining effective against strains resistant to conventional antiviral drugs.[16] For instance, certain 8-hydroxy-1,6-naphthyridine-7-carboxamides inhibit the HCMV pUL89 endonuclease, an essential enzyme for viral replication.[18]

Experimental Protocol: Plaque Reduction Assay for Anti-HCMV Activity

This assay measures the ability of a compound to inhibit the formation of viral plaques.

1. Cell Seeding and Infection:

-

Seed human foreskin fibroblast (HFF) cells in 24-well plates.

-

Infect the confluent cell monolayers with a known titer of HCMV.

2. Compound Treatment:

-

After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the 1,6-naphthyridine derivative.

3. Plaque Visualization and Counting:

-

Incubate the plates for 7-10 days until viral plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

4. Data Analysis:

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Modulation of Neurological Targets

Recent studies have highlighted the potential of 1,6-naphthyridine derivatives in the treatment of neurological disorders. A significant finding is the ability of certain benzo[b][4][8]naphthyridine derivatives to act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4]

Quantitative Data: MAO-B Inhibition by Benzo[b][4][8]naphthyridine Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 5g | MAO-B | 1.35 | [4] |

| Pargyline (Reference) | MAO-B | >10 | [4] |

Experimental Protocol: MAO Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against MAO-A and MAO-B.

1. Enzyme and Substrate Preparation:

-

Use recombinant human MAO-A and MAO-B enzymes.

-

Prepare a solution of a suitable substrate, such as kynuramine.

2. Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of the 1,6-naphthyridine derivative.

-

Initiate the reaction by adding the substrate.

-

The reaction can be monitored by measuring the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using spectrophotometry or fluorometry.[12]

3. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Diagram: Simplified MAO-B Inhibition Workflow

Caption: Workflow for determining MAO-B inhibitory activity.

Conclusion and Future Perspectives

The 1,6-naphthyridine scaffold has firmly established itself as a cornerstone in the development of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to the modulation of key neurological targets, underscore the immense potential of this chemical class. The ability to fine-tune the pharmacological properties of 1,6-naphthyridine derivatives through targeted chemical modifications provides a fertile ground for future drug discovery endeavors.

As our understanding of the molecular basis of diseases deepens, the rational design of next-generation 1,6-naphthyridine-based drugs will become increasingly sophisticated. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will be instrumental in optimizing lead compounds and identifying novel derivatives with enhanced potency and selectivity.[9]

The detailed experimental protocols and workflows presented in this guide are intended to empower researchers to rigorously evaluate the biological potential of their novel 1,6-naphthyridine derivatives. By adhering to these standardized methodologies, the scientific community can collectively build a robust and validated knowledge base, accelerating the translation of these promising compounds from the laboratory to the clinic. The future of 1,6-naphthyridine research is bright, with the potential to deliver innovative treatments for a wide spectrum of human diseases.

References

-

Sintesi di Nuovi Derivati del Benzo[b][4][8]naftiridine e Studio del Loro Potenziale come Scaffold di Inibitori delle MAO. (2023). MDPI. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). PubMed. [Link]

-

Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). PubMed. [Link]

-

Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. (2014). SciSpace. [Link]

-

Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020). Journal of Applied Pharmaceutical Science. [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chemical Review and Letters. [Link]

-

1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. (2026). Sciety. [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of[4][9]-Naphthyridine Derivatives as Potential Anticancer and. (2025). Taylor & Francis. [Link]

-

Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications. [Link]

-

(PDF) Biological Activity of Naturally Derived Naphthyridines. (2025). ResearchGate. [Link]

-

Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. (2020). PubMed. [Link]

-

Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (n.d.). PMC. [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC. [Link]

-

(PDF) Naphthyridines with Antiviral Activity - A Review. (2025). ResearchGate. [Link]

-

Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. (2000). PubMed. [Link]

-

discovery and SAR study of 1H-imidazo[4,5-h][4][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Organic & Biomolecular Chemistry. [Link]

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (n.d.). PMC. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). Semantic Scholar. [Link]

-

Naphthyridines with Antiviral Activity - A Review. (n.d.). PubMed. [Link]

-

8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-1,6-naphthyridine: A Technical Guide to Scaffold Utility in Medicinal Chemistry

This guide provides an in-depth technical analysis of the 2-Methyl-1,6-naphthyridine scaffold, focusing on its application in medicinal chemistry, particularly for kinase inhibition and lead optimization.

Executive Summary

The 1,6-naphthyridine core is a privileged bicyclic heteroaromatic scaffold that serves as a critical bioisostere for quinolines, isoquinolines, and quinazolines.[1][2] Its structural distinctiveness lies in the placement of nitrogen atoms at the 1- and 6-positions, creating a unique electronic distribution that influences basicity, solubility, and hydrogen-bonding potential.

The 2-methyl derivative (2-Methyl-1,6-naphthyridine) is of particular value due to the C2-methyl group , which functions not merely as a hydrophobic substituent but as a chemically reactive "handle" (CH-acidic) for rapid diversification and as a steric tool to modulate binding affinity in enzyme pockets (e.g., ATP-binding sites of kinases).[3]

Key Applications:

-

Kinase Inhibition: Mimicry of the adenine ring in ATP; critical in JAK, c-Met, and PI3K/mTOR inhibitors.[1]

-

Fragment-Based Drug Design (FBDD): High ligand efficiency (LE) due to low molecular weight and rigid geometry.[1][3]

-

Bioisosterism: Improved aqueous solubility compared to naphthalene and quinoline analogs due to the second nitrogen (calculated LogP ~1.1).[1][3]

Chemical Architecture & Properties[1][3][4][5]

Structural Analysis

The 1,6-naphthyridine system consists of two fused pyridine rings.[1][2] The numbering convention places the nitrogens at positions 1 and 6.[1][3]

-

H-Bond Acceptors: N1 and N6 serve as independent hydrogen bond acceptors.[1][3] N6 is typically more basic and accessible for interaction with hinge region residues in kinases.[1][3]

-

C2-Methyl Reactivity: The methyl group at position 2 is

to the N1 nitrogen.[1][3] Similar to 2-picoline, these protons are acidic (

Physicochemical Profile

| Property | Value (Approx.) | Implication for Drug Design |

| Molecular Weight | 144.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[3][4] |

| cLogP | 1.1 - 1.3 | Good balance of lipophilicity/solubility; typically more soluble than quinoline (LogP ~2.0).[1][3][4] |

| TPSA | ~26 Ų | High membrane permeability; blood-brain barrier (BBB) penetrant potential.[1][3] |

| Basicity ( | ~3.8 - 4.1 (N6) | Weak base; likely uncharged at physiological pH, aiding passive diffusion.[1][3] |

Synthetic Accessibility & Methodologies

Synthesizing the 2-methyl-1,6-naphthyridine core requires bypassing the limitations of the classical Skraup reaction (which is often violent and low-yielding for this isomer).[3] Modern approaches utilize convergent cyclization or late-stage functionalization.[3]

Primary Synthetic Route: Modified Friedel-Crafts / Cyclization

A robust method involves the condensation of 4-aminonicotinaldehyde or related pyridine precursors.[3]

Diagram: Synthetic Logic Flow

Caption: Logic flow for the construction and functionalization of the 2-methyl-1,6-naphthyridine scaffold.

Protocol: Synthesis of 1,6-Naphthyridine Core (General Procedure)

Note: This protocol is adapted from modern heterocycle synthesis standards (e.g., reacting 4-aminonicotinaldehyde with carbonyls).

Reagents: 4-Amino-3-pyridinecarboxaldehyde, Acetone (source of 2-methyl unit), Piperidine (catalyst), Ethanol.[3]

-

Preparation: Dissolve 4-amino-3-pyridinecarboxaldehyde (1.0 equiv) in absolute ethanol (0.5 M concentration).

-

Addition: Add Acetone (2.0 equiv) and a catalytic amount of piperidine (0.1 equiv).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (SiO2, Gradient: 0-10% MeOH/DCM) to yield the 2-methyl-1,6-naphthyridine.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder" Role)

The 1,6-naphthyridine scaffold is a proven pharmacophore for Type I and Type II kinase inhibitors.[1][3] The N1 and N6 atoms can accept hydrogen bonds from the backbone NH groups of the kinase hinge region (e.g., Val, Leu residues).[1]

Case Study: Izencitinib (TD-1473) [3][5][6][7]

-

Role of Scaffold: The 1,6-naphthyridine core serves as the central anchor.[1] It orients the side chains (amino-pyrazole and cycloalkyl-nitrile) to occupy the hydrophobic pockets adjacent to the ATP binding site.[3]

-

Mechanism: The planar aromatic system stacks between the N- and C-lobes of the kinase, while the nitrogen atoms facilitate water-mediated or direct H-bonds.[3]

SAR Logic: The "2-Methyl" Advantage

Why incorporate a methyl group at C2?

-

Metabolic Stability: Blocks the C2 position from oxidative metabolism (e.g., by aldehyde oxidase), which is a common liability for unsubstituted nitrogen heterocycles.[1]

-

Steric Selectivity: The methyl group can induce a twist or fill a small hydrophobic pocket (gatekeeper residue), potentially improving selectivity against homologous kinases.[1][3]

-

Synthetic Handle: As noted, the acidic methyl group allows for the attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition) via condensation chemistry.[1]

Diagram: Structure-Activity Relationship (SAR) Map

Caption: Pharmacophore mapping of the 2-methyl-1,6-naphthyridine scaffold highlighting key interaction points.

Experimental Validation: Functionalizing the Methyl Group

To demonstrate the "handle" utility of the 2-methyl group, a condensation reaction is the standard validation experiment.[1]

Protocol: Condensation with Benzaldehyde (Knoevenagel-type) [3]

-

Mix: Combine 2-methyl-1,6-naphthyridine (1 mmol) and benzaldehyde (1.2 mmol) in acetic anhydride (2 mL).

-

Heat: Reflux at 140°C for 8 hours. The acetic anhydride acts as both solvent and dehydrating agent.[1][3]

-

Result: Formation of the styryl derivative (2-styryl-1,6-naphthyridine), confirming the acidity and nucleophilicity of the C2-methyl group.[3]

References

-

Review on Naphthyridines: M. T. Tawfiq, "Identification of new heterocyclic compounds synthesized from 4-aminopyridine," World J. Exp.[1] Biosci., vol. 4, pp. 98–107, 2016.[1] Link

-

Izencitinib (JAK Inhibitor) Data: "Izencitinib (TD-1473)," IUPHAR/BPS Guide to Pharmacology.[1][3][6][7] Link

-

Synthesis via Ditriflates: "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates," J. Org.[1] Chem., 2024.[1][8] Link[1][3]

-

Scaffold Diversity: "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications," Molecules, 2021.[1][3] Link

-

pKa Data: "pKa Values of Nitrogen Heterocycles," Organic Chemistry Data. Link

Sources

- 1. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Izencitinib | C22H26N8 | CID 124090478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 7675-32-3: 2-methyl-1,5-naphthyridine | CymitQuimica [cymitquimica.com]

- 5. izencitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Izencitinib - Wikipedia [en.wikipedia.org]

- 7. SID 385612218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Overcoming Solubility Challenges: A Technical Guide to 2-Methyl-1,6-Naphthyridine in Organic Solvents

Executive Summary

The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives such as 2-methyl-1,6-naphthyridine serve as critical building blocks for synthesizing potent therapeutic agents, including phosphodiesterase 5 (PDE5) inhibitors for Alzheimer's disease[1], dual FGFR-1/VEGFR-2 tyrosine kinase inhibitors for oncology, and selective CDK8/19 inhibitors[2].

Despite their potent biological activity, naphthyridine derivatives frequently suffer from poor aqueous solubility, presenting significant bottlenecks during in vitro screening and formulation[3]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, causality-driven framework for understanding, measuring, and manipulating the solubility of 2-methyl-1,6-naphthyridine in various organic solvents.

Physicochemical Profiling & Solvation Mechanics

To rationally select organic solvents for 2-methyl-1,6-naphthyridine, one must first deconstruct the thermodynamic forces governing its solid state.

The Causality of Solvation

The core 1,6-naphthyridine ring is a planar, aromatic bicyclic system containing two nitrogen heteroatoms. This planarity promotes highly ordered crystal lattices driven by strong intermolecular

However, the nitrogen atoms at positions 1 and 6 act as potent hydrogen-bond acceptors. The addition of the methyl group at the 2-position introduces a slight steric disruption to the planar stacking and marginally increases the molecule's lipophilicity compared to the unsubstituted parent compound. Therefore, successful solvation requires a solvent capable of outcompeting the internal

Table 1: Fundamental Physicochemical Properties

| Property | Value / Characteristic | Impact on Solvation |

| Molecular Formula | C9H8N2 | Defines baseline molecular weight (144.17 g/mol ). |

| Hydrogen Bond Donors | 0 | Cannot self-associate via H-bonding; relies on solvent for H-bond donation. |

| Hydrogen Bond Acceptors | 2 (N atoms) | Highly responsive to protic solvents (e.g., alcohols) or strong H-bond donating co-solvents. |

| Aromaticity | Bicyclic (10 | Drives strong |

| Ionizability (pKa) | ~4.0 - 5.0 (estimated) | Exhibits pH-dependent solubility in aqueous environments; forms salts with strong acids[3]. |

Solubility Matrix in Organic Solvents

Based on the physicochemical profile, polar aprotic solvents are the most effective for disrupting the crystal lattice without requiring hydrogen bond donation, while non-polar solvents fail to overcome the lattice energy.

Table 2: Representative Solubility Profile in Common Solvents

| Solvent Class | Specific Solvent | Polarity Index | Estimated Solubility (mg/mL) | Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 50.0 | Strong dipole-dipole interactions disrupt |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | > 30.0 | Excellent solvation via dipole interactions; useful for synthetic scale-up. |

| Halogenated | Dichloromethane (DCM) | 3.1 | 10.0 - 20.0 | Moderate dipole; accommodates the lipophilic methyl group well. |

| Polar Protic | Methanol / Ethanol | 5.1 / 5.2 | 5.0 - 15.0 | H-bond donation to the naphthyridine nitrogens; limited by the lipophilic methyl group. |

| Non-Polar | Hexane / Heptane | 0.1 | < 1.0 | Incapable of disrupting the polar heterocyclic lattice. |

| Aqueous | Water (pH 7.4) | 10.2 | < 0.1 | Very low solubility due to lack of H-bond donors on the solute and high lipophilicity[1]. |

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Relying on kinetic (turbidimetric) solubility data often leads to false positives due to supersaturation artifacts[1]. To establish absolute trustworthiness in your data, you must utilize the Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification.

This protocol is designed as a self-validating system: it incorporates a secondary wavelength check and a mass-balance recovery step to ensure the compound did not degrade during the 48-hour equilibration period.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Weigh approximately 10 mg of 2-methyl-1,6-naphthyridine into a 1.5 mL amber glass vial. (Amber glass prevents potential photo-degradation).

-

Add 0.5 mL of the target organic solvent (e.g., Ethanol, DCM). Ensure a visible excess of solid remains; if all solid dissolves, add more compound until saturation is visually confirmed.

-

-

Thermodynamic Equilibration:

-

Seal the vials and place them in an orbital shaker incubator set to exactly 25.0 ± 0.5 °C.

-

Causality Note: Solubility is highly temperature-dependent. Fluctuations will alter the equilibrium constant. Shake at 300 RPM for 48 hours to guarantee true thermodynamic equilibrium.

-

-

Phase Separation:

-

Transfer the suspension to a temperature-controlled centrifuge (25 °C). Centrifuge at 15,000 x g for 15 minutes.

-

Causality Note: Filtration can lead to compound adsorption onto the filter membrane, artificially lowering the measured solubility. High-speed centrifugation avoids this artifact.

-

-

Dilution and Quantification (HPLC-UV):

-

Carefully extract 50 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation inside the HPLC column.

-

Inject onto a C18 column. Monitor at two wavelengths (e.g., 254 nm and 280 nm).

-

-

System Validation (The Trust Mechanism):

-

Purity Check: Compare the peak area ratio of 254 nm / 280 nm to a freshly prepared standard. A deviation of >2% indicates solvent-induced degradation during the 48h shaking period.

-

Mass Balance: Dissolve the remaining solid pellet in DMSO to confirm the structural integrity of the undissolved fraction.

-

Workflow for thermodynamic solubility determination.

Formulation Strategies for Solubility Bottlenecks

When transitioning from pure organic solvents to complex biological media or in vivo formulations, the inherent poor aqueous solubility of 2-methyl-1,6-naphthyridine must be addressed[3].

Strategy A: pH Adjustment and Salt Formation

Because the naphthyridine ring contains basic nitrogen atoms, lowering the pH of the aqueous phase below its pKa (typically < 4.0) will protonate the nitrogens, drastically increasing solubility. For solid formulations, generating the hydrochloride (HCl) salt of the naphthyridine derivative is a proven method to enhance dissolution rates.

Strategy B: Co-Solvent Systems

For intravenous or complex assay media, pure water is insufficient. Utilizing a co-solvent system leverages the compound's affinity for organic solvents while maintaining biological compatibility. A standard self-validating formulation involves dissolving the compound in a volatile organic solvent (like ethanol) alongside a hydrophilic carrier (e.g., PEG 400 or Propylene Glycol), followed by controlled dilution.

Strategy C: Nanosuspensions

If the compound must remain as a free base and co-solvents are toxic to the specific cell line, nanomilling is required. By injecting an organic phase (compound dissolved in acetone/ethanol) into an aqueous phase under high-speed homogenization, the rapid change in solvent polarity causes the compound to precipitate as nanoparticles, vastly increasing the surface area and apparent solubility[3].

Decision matrix for overcoming solubility bottlenecks.

References

-

3 - BenchChem Technical Support Center[3] 2.1 - National Institutes of Health (NIH)[1] 3. - Journal of Medicinal Chemistry, ACS Publications

Sources

- 1. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US11261184B2 - [1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

2-Methyl-1,6-naphthyridine in Fragment-Based Drug Discovery: A Technical Guide to Scaffold Evolution and Target Engagement

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter by screening low-molecular-weight compounds (<300 Da) that bind to biological targets with high ligand efficiency (LE). Among the privileged scaffolds utilized in FBDD libraries, 2-methyl-1,6-naphthyridine stands out as an exceptionally versatile building block.

This technical whitepaper explores the physicochemical profiling, pharmacophoric utility, and experimental validation of the 2-methyl-1,6-naphthyridine fragment. By acting as a rigid, bi-dentate hydrogen-bonding network, this scaffold has been successfully elaborated into potent inhibitors targeting kinases (e.g., FGFR4, CDK5, VEGFR-2) and viral enzymes (e.g., HIV-1 Integrase). Here, we detail the mechanistic causality behind its target engagement and provide a self-validating protocol for its biophysical screening.

Physicochemical and Pharmacophoric Profiling

In FBDD, fragments must strictly adhere to the "Rule of Three" (Ro3) to ensure that subsequent elaboration (growing, linking, or merging) does not violate Lipinski’s Rule of Five.

The 2-methyl-1,6-naphthyridine core (MW: 144.17 Da, cLogP: ~1.5) is an ideal starting point. Its structural geometry offers distinct advantages:

-

Kinase Hinge Engagement: The nitrogen atoms at positions 1 and 6 act as potent hydrogen-bond acceptors. In kinase targets, the N1 atom frequently interacts with the backbone amide of the hinge region (e.g., Cys552 in FGFR4) 1.

-

Metal Coordination: In viral targets like HIV-1 integrase, the 1,6-naphthyridine core can be functionalized (e.g., 8-hydroxy-1,6-naphthyridine-7-carboxamides) to coordinate essential

ions in the active site 2. -

Vectorial Growth: The 2-methyl group provides a critical synthetic handle. It directs structural elaboration into adjacent hydrophobic pockets (such as the DFG-out allosteric site in kinases) without disrupting the primary orthosteric hydrogen bonds. Recent advances in heteroaryl ditriflate chemistry have further accelerated the rapid, regioselective substitution of these scaffolds 3.

Caption: Pharmacophoric interaction network of the 2-methyl-1,6-naphthyridine fragment with diverse targets.

Fragment Screening & Hit Validation Workflow

Because fragments possess low molecular weight, their initial binding affinities are typically weak (Kd in the high µM to mM range). Identifying these interactions requires highly sensitive biophysical techniques. The standard FBDD pipeline utilizes a cascade of orthogonal assays to eliminate false positives.

Caption: Standard FBDD workflow for identifying and elaborating 1,6-naphthyridine hits.

Self-Validating SPR Protocol for Fragment Screening

Surface Plasmon Resonance (SPR) is the gold standard for fragment screening due to its ability to measure real-time binding kinetics and stoichiometry. However, screening fragments like 2-methyl-1,6-naphthyridine requires high concentrations, necessitating careful control of solvent effects.

Objective: Determine the binding affinity (

Step-by-Step Methodology:

-

Surface Preparation (Immobilization):

-

Action: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of 3,000–5,000 Response Units (RU).

-

Causality: High immobilization density is required because the low mass of the fragment (144 Da) generates a very small theoretical maximum response (

). Amine coupling ensures a covalent, stable surface capable of withstanding hundreds of high-concentration fragment injections.

-

-

Buffer Formulation:

-

Action: Prepare running buffer (e.g., PBS-P+ or HEPES) supplemented with exactly 5% DMSO .

-

Causality: Fragments often suffer from poor aqueous solubility. 5% DMSO ensures the 2-methyl-1,6-naphthyridine fragment remains completely solubilized at the top screening concentration (typically 1–2 mM), preventing aggregation-induced false positives.

-

-

DMSO Calibration (Critical Self-Validation Step):

-

Action: Inject a solvent correction series ranging from 4.5% to 5.5% DMSO before and after the fragment screening cycles.

-

Causality: Because SPR measures changes in the refractive index, even a 0.1% mismatch in DMSO concentration between the running buffer and the sample can generate an RU shift larger than the actual binding signal of the fragment. The calibration curve allows the software to subtract bulk refractive index artifacts.

-

-

Screening & Reference Subtraction:

-

Action: Inject the fragment in a 2-fold dilution series (e.g., 15.6 µM to 1,000 µM). Route the injection over both a blank reference channel (Flow Cell 1) and the active channel (Flow Cell 2).

-

Causality: The reference channel subtracts non-specific binding to the dextran matrix. A true 1:1 Langmuir binding event will show rapid on/off kinetics (square-wave sensorgrams), which is characteristic of high-quality fragments.

-

Structural Elaboration & Data Presentation

Once the 2-methyl-1,6-naphthyridine fragment is validated, it undergoes structure-guided evolution. By utilizing 3D-QSAR models (such as CoMFA and CoMSIA) , medicinal chemists can predict where modifications will enhance target affinity.

For instance, growing the fragment from the C2-methyl position or the C7 position has yielded highly selective inhibitors. In the case of FGFR4, elaboration of the 1,6-naphthyridine core resulted in compounds with excellent anti-proliferative activities against hepatocellular carcinoma (HCC) cell lines 1.

Quantitative Data Summary: Fragment to Lead Evolution

The table below illustrates the typical trajectory of optimizing a 2-methyl-1,6-naphthyridine fragment into a potent kinase inhibitor. Note how the Ligand Efficiency (LE) remains relatively stable, indicating that the added molecular weight directly contributes to binding enthalpy.

| Metric | Initial Fragment (2-Methyl-1,6-naphthyridine) | Elaborated Lead (e.g., FGFR4 Inhibitor) | Causality of Change |

| Molecular Weight (Da) | 144.17 | ~420.50 | Addition of functional groups via C2/C7 vectors to access deep hydrophobic pockets. |

| Binding Affinity ( | > 500 µM | < 5.0 nM | Enhanced van der Waals contacts and secondary hydrogen bonding. |

| Ligand Efficiency (LE) | ~0.38 kcal/mol/HA | ~0.32 kcal/mol/HA | High LE is maintained, proving the core fragment provides optimal orthosteric anchoring. |

| Lipophilicity (cLogP) | 1.45 | 3.80 | Increased lipophilicity improves cell permeability but is kept < 5 to avoid toxicity. |

| Target Interactions | 1–2 (Hinge H-bonds) | 4+ (Hinge + DFG-out pocket) | Structural elaboration captures additional enthalpic interactions. |

Conclusion

The 2-methyl-1,6-naphthyridine scaffold is a highly privileged fragment in modern drug discovery. Its low molecular weight, favorable physicochemical properties, and intrinsic ability to form robust hydrogen bonds make it an ideal anchor for targeting kinases and viral enzymes. By employing rigorous, self-validating biophysical techniques like SPR with strict DMSO calibration, researchers can confidently identify true binding events. Subsequent structure-guided elaboration leverages the C2-methyl vector to efficiently navigate chemical space, yielding highly potent and selective therapeutic leads.

References

1. Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science. 2.[3] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. 3 3.[4] Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters (NIH PMC). 4 4.[1] Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. 1 5.[2] A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences (PNAS). 2

Sources

Methodological & Application

synthesis of 2-methyl-1,6-naphthyridine from 4-aminopyridine

Executive Summary

This application note details the protocol for synthesizing 2-methyl-1,6-naphthyridine, a critical pharmacophore in the development of HIV integrase inhibitors and receptor tyrosine kinase antagonists. While 1,6-naphthyridines are classically difficult to synthesize due to the electron-deficient nature of the pyridine ring, this protocol utilizes a Modified Doebner-Miller reaction.

By replacing the traditional, often violent Skraup conditions with a controlled sulfuric acid/sodium m-nitrobenzenesulfonate system, this method ensures reproducible regioselectivity and manageable thermodynamics.

Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of the pyridine "B-ring" onto the pre-existing "A-ring" (4-aminopyridine).

-

Disconnection: The C4a-C5 and N1-C2 bonds are formed during cyclization.

-

Regiochemistry: 4-Aminopyridine directs electrophilic substitution to the C3 position (ortho to the amine,

to the ring nitrogen). This regioselectivity is intrinsic, favoring the 1,6-naphthyridine isomer over the 1,7-isomer. -

Reagent Choice: Crotonaldehyde ((E)-but-2-enal) provides the 3-carbon fragment. The methyl group at the terminus of crotonaldehyde ends up at the C2 position of the final naphthyridine ring.

Figure 1: Retrosynthetic disconnection showing the origin of the B-ring fragments.

Process Safety Assessment (Critical)

Hazard Level: HIGH This protocol involves toxic amines, lachrymators, and strong acids at high temperatures.

| Reagent | Hazard Class | Precaution |

| 4-Aminopyridine (4-AP) | Acute Toxin (Oral/Dermal) | Potassium channel blocker. May cause seizures. Handle in a glovebox or with double nitrile gloves and localized exhaust. |

| Crotonaldehyde | Lachrymator / Mutagen | Extreme respiratory irritant. Use only in a high-efficiency fume hood. Keep cold until use. |

| Sulfuric Acid (Conc.) | Corrosive | Reacts violently with water. Use face shield and acid-resistant apron. |

| Reaction Matrix | Exothermic Runaway | The condensation is highly exothermic. Strict temperature control during aldehyde addition is mandatory. |

Experimental Protocol

Reagents and Stoichiometry

Scale: 50 mmol (based on 4-AP)

| Component | Role | MW ( g/mol ) | Equiv. | Amount |

| 4-Aminopyridine | Substrate | 94.12 | 1.0 | 4.71 g |

| Crotonaldehyde | Reagent | 70.09 | 1.5 | 5.25 g (6.1 mL) |

| Sodium m-nitrobenzenesulfonate | Oxidant | 225.15 | 0.6 | 6.75 g |

| Sulfuric Acid (98%) | Solvent/Catalyst | 98.08 | ~15 mL/g | 70 mL |

| Water | Moderator | 18.02 | - | 4.0 mL |

| Ferrous Sulfate ( | Moderator | 151.91 | 0.05 | 0.38 g |

Note: Sodium m-nitrobenzenesulfonate (Ludigol) is preferred over nitrobenzene/arsenic pentoxide for safety and ease of workup.

Step-by-Step Procedure

Phase 1: Preparation of the "Sulfo-Mix"

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar (or overhead stirrer), a reflux condenser, a pressure-equalizing addition funnel, and an internal thermometer.

-

Acid Loading: Charge the RBF with 4.0 mL water and 70 mL conc. sulfuric acid .[1][2][3][4][5] Caution: Exothermic.

-

Amine Addition: Cool the acid solution to 0–5°C in an ice bath. Add 4-aminopyridine (4.71 g) portion-wise over 10 minutes.

-

Why? 4-AP will protonate immediately. Controlling the heat prevents charring/decomposition.

-

-

Oxidant Addition: Add sodium m-nitrobenzenesulfonate (6.75 g) and ferrous sulfate (0.38 g) in one portion.

-

Why? Ferrous sulfate acts as a radical scavenger/moderator to prevent violent polymerization of the aldehyde (the "taming" of the Skraup reaction).

-

Phase 2: The Doebner-Miller Cyclization 5. Heating: Remove the ice bath and heat the mixture to 100°C . Ensure all solids are dissolved. 6. Controlled Addition: Place crotonaldehyde (6.1 mL) in the addition funnel. Add it dropwise to the hot acid solution over 45–60 minutes .

- Critical Control Point: Monitor internal temperature. If it spikes >105°C, stop addition immediately. The reaction is autocatalytic.

- Reflux: Once addition is complete, raise the temperature to 135°C (gentle reflux) and hold for 4 hours . The solution will turn dark brown/black.

Phase 3: Isolation and Workup 8. Quench: Cool the reaction mixture to room temperature. Pour carefully onto 300 g of crushed ice in a 1 L beaker. 9. Basification: Slowly add ammonium hydroxide (28%) or 50% NaOH solution with vigorous stirring until pH > 10.

- Note: The product is a base. It must be deprotonated to be extracted into the organic phase. Keep temperature <20°C during neutralization to avoid hydrolytic side reactions.

- Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL) .

- Tip: If an emulsion forms (common with tarry Skraup reactions), filter the biphasic mixture through a Celite pad.

- Purification:

- Dry combined organics over

- Concentrate in vacuo.

- Flash Chromatography: Silica gel; Gradient 0% -> 5% Methanol in DCM (with 1%

- Alternative: Recrystallization from cyclohexane or benzene (if safety permits).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a conjugate addition followed by electrophilic aromatic substitution.

-

Conjugate Addition: The amine nitrogen of 4-AP attacks the

-carbon of crotonaldehyde (or the Schiff base forms first; pathways equilibrate). -

Cyclization: The intermediate undergoes acid-catalyzed electrophilic attack at C3 of the pyridine ring.

-

Oxidation: The initial cyclized product is a dihydro-naphthyridine. The oxidant (sulfonate) dehydrogenates this intermediate to aromatize the B-ring.

Figure 2: Simplified mechanistic pathway. The oxidation step is driven by the nitro-sulfonate reagent.

Characterization Data

The product should be a pale yellow to tan solid.

| Technique | Expected Signal | Assignment |

| 1H NMR (CDCl3, 400 MHz) | -CH3 (C2 methyl) | |

| H3 (B-ring) | ||

| H4 (B-ring) | ||

| H8 (A-ring) | ||

| H7 (A-ring) | ||

| H5 (A-ring, most deshielded) | ||

| MS (ESI+) | m/z 145.07 | [M+H]+ |

| Melting Point | 62–64 °C | Lit. value comparison |

Note on NMR: The coupling constant between H3 and H4 is characteristic of the newly formed pyridine ring. H5 is a singlet due to lack of adjacent protons on the A-ring.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield / Tar Formation | Polymerization of crotonaldehyde. | Ensure dropwise addition is slow. Increase |

| No Reaction | Acid concentration too low. | Use 98% |

| Regioisomer Contamination | Incorrect starting material or rearrangement. | Verify 4-aminopyridine purity. 1,6-naphthyridine is the thermodynamic product; kinetic control is rarely an issue here. |

| Emulsions during Workup | Amphoteric nature of product/tar. | Filter through Celite. Keep aqueous phase basic (pH > 10). Use continuous liquid-liquid extraction if necessary. |

References

-

Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. V. The Synthesis of Some 1,6-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833. Link

- Weissberger, A. (Ed.). (1961). The Chemistry of Heterocyclic Compounds, Multi-Sulfur and Sulfur and Oxygen Five- and Six-Membered Heterocycles. Wiley-Interscience. (See section on Skraup/Doebner-Miller mechanisms).

-

Manske, R. H. F. (1942).[1][6] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1][6] (Foundational text on Skraup/Doebner-Miller chemistry).[1][7] Link

-

PubChem. (n.d.). 4-Aminopyridine Compound Summary. National Center for Biotechnology Information. Retrieved October 24, 2023. Link

Sources

Application Notes and Protocols for the Skraup Synthesis of 1,6-Naphthyridine Derivatives

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. As a core component of various biologically active compounds, derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities. The Skraup synthesis, a cornerstone of quinoline chemistry since 1880, offers a direct and classical approach to constructing this important heterocyclic system from readily available starting materials.[1]

This comprehensive guide provides detailed experimental protocols, an in-depth analysis of reaction conditions, and troubleshooting strategies for the successful synthesis of 1,6-naphthyridine and its derivatives via the Skraup reaction. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug development and organic synthesis.

The Skraup Synthesis: A Mechanistic Overview for 1,6-Naphthyridine Formation

The Skraup synthesis is a powerful cyclization reaction that, in the context of 1,6-naphthyridine synthesis, involves the reaction of a 4-aminopyridine derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent. The reaction proceeds through a cascade of transformations:

-

Dehydration of Glycerol: Under the strongly acidic and high-temperature conditions, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of the 4-aminopyridine acts as a nucleophile and undergoes a Michael addition to the acrolein intermediate.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydro-1,6-naphthyridine species.

-

Oxidation: The final step involves the oxidation of the dihydro-1,6-naphthyridine to the aromatic 1,6-naphthyridine product.

The choice of the oxidizing agent is critical and significantly influences the reaction's efficiency and safety.

Caption: Generalized mechanism of the Skraup synthesis for 1,6-naphthyridines.

Experimental Protocols

The classical Skraup reaction is notoriously exothermic and can be challenging to control.[1] Therefore, careful adherence to the protocol and the use of moderating agents are crucial for a safe and successful synthesis. The following protocols are based on established and improved methods for the synthesis of 1,6-naphthyridine.

Protocol 1: Improved One-Step Synthesis of 1,6-Naphthyridine

This protocol is an adaptation of the improved method developed by Hamada and Takeuchi, which offers a significant increase in yield compared to earlier procedures.[2]

Materials:

-

4-Aminopyridine

-

Anhydrous Glycerol

-

Sodium m-nitrobenzenesulfonate

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (for neutralization)

-

Chloroform (or other suitable organic solvent for extraction)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-aminopyridine and anhydrous glycerol.

-

Reagent Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid through the dropping funnel. Maintain the internal temperature below 25 °C during the addition.

-

Addition of Oxidizing Agent: Once the sulfuric acid has been added, add sodium m-nitrobenzenesulfonate to the reaction mixture.

-

Reaction: Heat the mixture in an oil bath to 140-150 °C and maintain this temperature for 3-4 hours. The reaction mixture will darken significantly. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with stirring.

-

Neutralization: Cool the acidic solution in an ice bath and slowly neutralize it with a concentrated solution of sodium hydroxide until the pH is basic (pH > 9). This step is highly exothermic and should be performed with caution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with chloroform.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 1,6-naphthyridine can be purified by vacuum distillation or by column chromatography on alumina.

Caption: Experimental workflow for the improved Skraup synthesis of 1,6-naphthyridine.

Data Presentation: Skraup Synthesis Conditions for 1,6-Naphthyridine Derivatives

While detailed reports on the Skraup synthesis for a wide variety of substituted 1,6-naphthyridines are less common compared to other isomers, the following table summarizes key findings for the parent compound and provides a basis for adaptation to substituted analogs.

| Starting Material | Oxidizing Agent | Acid/Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Aminopyridine | "Sulfo-mix" | Sulfuric Acid | Not specified | Not specified | 1,6-Naphthyridine | 40 | [3] |

| 4-Aminopyridine | Sodium m-nitrobenzenesulfonate | Sulfuric Acid | 140-150 | 3-4 | 1,6-Naphthyridine | 70 | [2] |

| 4-Aminopyridine-N-oxide | Nitrobenzene | Sulfuric Acid | Not specified | Not specified | 1,6-Naphthyridine-N-oxide | Modest | [1] |

Note: "Sulfo-mix" is a mixture of nitrobenzenesulfonic acids in sulfuric acid. The use of substituted 4-aminopyridines as starting materials would be expected to yield the corresponding substituted 1,6-naphthyridine derivatives. However, the specific reaction conditions and yields for such reactions require empirical optimization.

Scientific Integrity & Logic

Expertise & Experience: Causality Behind Experimental Choices

The choice of reagents and conditions in the Skraup synthesis is dictated by a deep understanding of the reaction mechanism and potential side reactions.

-

Sulfuric Acid: Serves a dual purpose: it acts as a catalyst for the dehydration of glycerol to acrolein and facilitates the cyclization of the intermediate. Its hygroscopic nature drives the dehydration steps.

-

Glycerol: Is the source of the three-carbon chain required to form the second ring of the naphthyridine system.

-

Oxidizing Agent: The selection of the oxidizing agent is critical. While nitrobenzene is traditionally used, it can lead to violently exothermic reactions.[1] Sodium m-nitrobenzenesulfonate is a milder and more effective alternative, leading to higher yields and better reproducibility for the synthesis of 1,6-naphthyridine.[2]

-

Temperature Control: The reaction is highly exothermic. Gradual heating and the ability to cool the reaction vessel are essential to prevent a runaway reaction. The use of a moderating agent like ferrous sulfate, while not explicitly mentioned in the improved protocols for 1,6-naphthyridine, is a common strategy in classical Skraup syntheses to ensure a smoother reaction profile.[4]

Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating through in-process monitoring and characterization of the final product.

-

TLC Monitoring: Regular analysis of the reaction mixture by Thin Layer Chromatography allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.

-

Spectroscopic Analysis: The identity and purity of the synthesized 1,6-naphthyridine derivative must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained data with literature values for known compounds provides validation of the synthesis.

-

Melting Point Determination: For solid derivatives, a sharp melting point corresponding to the literature value is a good indicator of purity.

Challenges and Troubleshooting

The Skraup synthesis is not without its challenges. Researchers may encounter issues such as low yields, formation of tarry byproducts, and difficulties in product purification.

-

Low Yields: This can be due to incomplete reaction, suboptimal temperature, or loss of product during the work-up. Careful monitoring of the reaction time and temperature, as well as efficient extraction techniques, are crucial.

-

Tar Formation: The highly acidic and high-temperature conditions can lead to the polymerization of acrolein and other reactive intermediates. The use of milder oxidizing agents and controlled reaction conditions can help to minimize tar formation.

-

Purification: The basic nature of the 1,6-naphthyridine ring can be exploited for purification through acid-base extraction.[4] The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the protonated product into the aqueous phase. After basification of the aqueous layer, the pure product can be re-extracted with an organic solvent. For challenging separations, column chromatography using alumina may be more effective than silica gel.[4]

References

- Technical Support Center: Skraup Synthesis of Naphthyridines - Benchchem. (URL: a link to the Benchchem technical support page on Skraup synthesis of naphthyridines would be placed here if available)

- Kress, T. J., & Paudler, W. W. (1967). A One-step Synthesis of 1,6-Naphthyridine.

-

1,6-Naphthyridine - American Chemical Society. (2021, January 18). (URL: [Link])

- Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. - ResearchGate. (URL: a link to the ResearchGate page for the review article would be placed here if available)

- (PDF) Syntheses of Nitrogen-Containing Compounds. XVII. - Amanote Research. (URL: a link to the Amanote Research page for the Hamada and Takeuchi paper would be placed here if available)

-

Hamada, Y., & Takeuchi, I. (1971). Syntheses of Nitrogen-containing Heterocyclic Compounds. XXI. Syntheses of Naphthyridines by Improved One-step Process. Yakugaku Zasshi, 94(10), 1328-1334. (URL: [Link])

Sources

Application Note: Friedländer Condensation Protocols for Naphthyridine Synthesis

[1][2][3][4][5][6][7][8]

Abstract & Strategic Value

Naphthyridines, particularly the 1,8- and 1,6-isomers, are privileged scaffolds in medicinal chemistry, serving as bioisosteres of quinolines and purines. They exhibit potent activity as kinase inhibitors (e.g., c-Met, VEGFR), antibacterial agents (e.g., nalidixic acid analogs), and HIV-1 integrase inhibitors.[1]

The Friedländer condensation remains the most versatile method for constructing the naphthyridine core due to its convergence and ability to introduce complexity late in the synthetic sequence. However, classical protocols often suffer from harsh conditions (strong acids/bases, high temperatures) that limit functional group compatibility.

This guide provides three distinct, field-validated protocols ranging from Green Chemistry (aqueous) to High-Throughput (microwave) and Classical (acid-catalyzed) methods.[1] It emphasizes the mechanistic underpinnings to allow researchers to select the optimal pathway for their specific substrate classes.

Mechanistic Foundation

The Friedländer synthesis of naphthyridines involves the condensation of an ortho-aminoaldehyde (or ketone) with a carbonyl compound containing a reactive

Reaction Logic[6][10]

-

Aldol-type Condensation: The rate-determining step typically involves the nucleophilic attack of the enolizable ketone (or aldehyde) onto the carbonyl of the amino-pyridine.[1]

-